5-羟基甲苯-2,4-二磺酸

描述

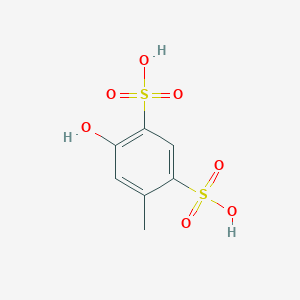

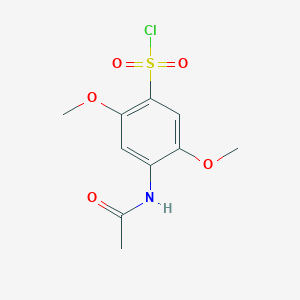

5-Hydroxytoluene-2,4-disulphonic acid, also known as 5-Hydroxytoluene-2,4-disulphonic acid, is a useful research compound. Its molecular formula is C7H8O7S2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxytoluene-2,4-disulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxytoluene-2,4-disulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

病毒蛋白酶抑制

5-羟基甲苯-2,4-二磺酸已被鉴定为聚甲酚磺酸的杂质,聚甲酚磺酸是NS2B/NS3蛋白酶的有效抑制剂。 这种蛋白酶在登革热病毒的生命周期中至关重要,聚甲酚磺酸已显示出抑制BHK-21细胞中DENV2病毒复制的有效性 .

合成试剂在磺化中

该化合物在其他化合物的磺化过程中充当合成试剂,例如2和3-甲基苯酚。 磺化是制备各种磺酰基衍生物的关键步骤,这些衍生物在染料、颜料和医药领域都有应用 .

化学研究和实验

5-羟基甲苯-2,4-二磺酸用于实验和研究,表明其在各种化学研究和开发活动中的作用。 它在合成化学项目中用作起始原料或中间体 .

杂质表征

在药物中,识别和表征杂质对于药物安全性至关重要。 作为聚甲酚磺酸的杂质,5-羟基甲苯-2,4-二磺酸的鉴定有助于药物产品的质量控制和保证 .

分子量测定

该化合物的分子量和分子式用于摩尔浓度和稀释的计算,这些计算是制备化学反应和药物制剂溶液的基础 .

安全和操作

了解化学品的安全性概况和操作说明至关重要。 对于5-羟基甲苯-2,4-二磺酸,提供了特定指南以确保在实验室环境中的安全使用 .

作用机制

Target of Action

5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is primarily a significant NS2B/NS3 protease inhibitor . The NS2B/NS3 protease plays a crucial role in the life cycle of certain viruses, including the Dengue virus (DENV2), by facilitating viral replication .

Mode of Action

This compound interacts with its target, the NS2B/NS3 protease, by acting as a competitive inhibitor . It binds to the active site of the protease, preventing the substrate from interacting with the enzyme and thus inhibiting its function . This interaction only marginally impacts the protease’s stability .

Biochemical Pathways

The inhibition of the NS2B/NS3 protease disrupts the replication of the DENV2 virus in cells . By preventing the protease from functioning, the compound interferes with the viral life cycle and inhibits the production of new virus particles .

Pharmacokinetics

Its effectiveness in inhibiting the denv2 virus in bhk-21 cells suggests that it can be absorbed and distributed to the site of action .

Result of Action

The primary result of the action of 5-Hydroxytoluene-2,4-disulphonic acid is the effective inhibition of DENV2 virus replication in BHK-21 cells . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus .

生化分析

Biochemical Properties

5-Hydroxytoluene-2,4-disulphonic acid has been found to interact with the NS2B/NS3 protease, acting as a competitive inhibitor . This interaction affects the stability of the protease, albeit slightly .

Cellular Effects

In cellular studies, 5-Hydroxytoluene-2,4-disulphonic acid has been shown to effectively inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that the compound may have significant effects on cellular processes, particularly those related to viral replication.

Molecular Mechanism

The molecular mechanism of 5-Hydroxytoluene-2,4-disulphonic acid involves its action as a competitive inhibitor of the NS2B/NS3 protease . By binding to this enzyme, the compound prevents it from carrying out its normal function, thereby inhibiting the replication of the DENV2 virus .

属性

IUPAC Name |

4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBOGQDATFKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165806 | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-33-8 | |

| Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytoluene-2,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)

![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)